Isoxazol-3-ylmethyl-methyl-amine hydrochloride
Overview
Description
Isoxazol-3-ylmethyl-methyl-amine hydrochloride is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazol-3-ylmethyl-methyl-amine hydrochloride can be synthesized through various methods. One common approach involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . These methods provide moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-3-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The conditions often involve the use of alkali or other bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal alkynes with n-BuLi and hydroxylamine can yield 3,5-disubstituted isoxazoles .
Scientific Research Applications
Isoxazol-3-ylmethyl-methyl-amine hydrochloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of isoxazol-3-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making it a versatile compound in medicinal chemistry . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Isoxazol-3-ylmethyl-methyl-amine hydrochloride can be compared with other similar compounds, such as:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isothiazole derivatives
- Triazole derivatives
These compounds share similar heterocyclic structures but differ in their specific chemical properties and biological activities . This compound is unique due to its specific structure and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(1,2-oxazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-8-7-5;/h2-3,6H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAWAPTTLHCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-38-3 | |
Record name | 3-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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